molecular formula C22H21ClN4O2S B2582530 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 377062-00-5

8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2582530
CAS RN: 377062-00-5
M. Wt: 440.95
InChI Key: MKCBXOVXKPYFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

Studies on purine derivatives, such as 6-methylthiopurin-8-ones and their sulphonyl counterparts, shed light on the chemical reactivity of these compounds. For instance, chlorine-induced conversion of methylthiopurins into sulphones and their subsequent interactions with hydrogen sulphide anion have been documented. These reactions not only reveal the chemical properties of purine derivatives but also provide pathways for synthesizing novel compounds with potential applications in drug development and materials science (Bergmann, Rahat, & Tamir, 1974).

Biological Activity

Purine-based compounds have been explored for their potential biological activities, including their roles as ligands for various receptors. For example, derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been evaluated for their affinity towards serotonin receptors, revealing their potential as psychotropic agents. Such studies indicate the therapeutic prospects of purine derivatives in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

Environmental Biodegradation

The biodegradation of sulfur-containing compounds, including thiophene derivatives, by Pseudomonas strains highlights another dimension of purine-related research. Understanding the microbial breakdown of these compounds can inform environmental remediation strategies, particularly in treating petroleum contamination, which often contains sulfur heterocycles like dimethylbenzothiophenes (Kropp et al., 1996).

properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14-7-6-8-15(11-14)12-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-13-16-9-4-5-10-17(16)23/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCBXOVXKPYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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